luzopeptin
Description
Contextual Significance of Natural Products in Drug Discovery
Natural products, which are chemical compounds derived from living organisms such as plants, animals, and microorganisms, have historically been a cornerstone of drug discovery. nih.govfrontiersin.orgnih.govresearchgate.net For millennia, humans have utilized extracts from nature to treat various ailments. frontiersin.org This traditional knowledge has often paved the way for modern pharmacological advancements. nih.gov Natural products offer a vast structural diversity that is unparalleled by synthetic chemical libraries, providing unique molecular scaffolds for the development of new therapeutic agents. nih.gov
Many successful drugs have originated from natural sources. For instance, the anticancer agents paclitaxel, first isolated from the Pacific yew tree (Taxus brevifolia), and vinblastine from the Madagascar periwinkle (Catharanthus roseus), are prime examples of the therapeutic potential held within nature. nih.govfrontiersin.org Similarly, the antimalarial drug artemisinin was discovered from the plant Artemisia annua. nih.gov These compounds, and many others, underscore the continued importance of natural products as a valuable source of lead compounds for drug design and development. frontiersin.orgoup.com The unique co-evolution of these molecules with biological systems often endows them with potent and specific biological activities. nih.gov As such, the exploration of biodiversity remains a critical strategy in the search for novel medicines. nih.gov
Historical Overview of Bisintercalating Cyclic Depsipeptides
Luzopeptin belongs to a specific family of natural products known as cyclic depsipeptides (CDPs). CDPs are characterized by a cyclic structure composed of amino and hydroxy acid residues linked by both amide and ester bonds. nih.gov This structural arrangement leads to a wide array of complex and diverse molecules. nih.gov
Within this family, this compound is further classified as a bisintercalator. The defining feature of this subgroup is a C2-symmetric macrocyclic scaffold with two planar aromatic chromophores that can insert themselves between the base pairs of a DNA double helix—a process known as bisintercalation. researchgate.net This mechanism of action is central to their biological activity.
The history of bisintercalating cyclic depsipeptides is closely linked to the discovery of the quinoxaline (B1680401) antibiotics. researchgate.net A prototypical member of this class is echinomycin (B1671085), which was originally isolated from Streptomyces echinatus. nih.govdrugbank.com Echinomycin features a cyclic octapeptide core cross-bridged by a disulfide bond and carries two quinoxaline-2-carboxylic acid chromophores. researchgate.netdrugbank.com Its ability to bind and cross-link DNA through bifunctional intercalation was a significant finding that spurred interest in this class of compounds for their potential antitumor properties. nih.gov Research into echinomycin and its analogues helped to establish the structure-activity relationships within the quinoxaline antibiotic family and laid the groundwork for the discovery and investigation of related compounds, including the luzopeptins. nih.gov
Scope and Research Focus on this compound
Luzopeptins are potent members of the decadepsipeptide family, first isolated from the actinobacterium Actinomadura luzonensis. researchgate.net They are distinguished by their complex C2-symmetric cyclic structure, which consists of a 32-membered ring and two substituted quinoline (B57606) chromophores. uea.ac.uk The core peptide structure contains unusual amino acid residues, such as (2S,4R)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (L-Htp), which are critical to their biological activities. researchgate.netnih.gov
Research on this compound has been multifaceted, focusing on several key areas:
Total Synthesis: The complex architecture of luzopeptins has made them a challenging and attractive target for total synthesis. Successful synthetic routes have been developed, which not only confirmed their structure but also enabled the creation of analogues for further biological evaluation. uea.ac.ukacs.org Key strategies involved the late-stage introduction of the chromophores and a symmetrical coupling and macrocyclization to form the 32-membered ring. uea.ac.uk
Biosynthesis: Understanding how Actinomadura luzonensis produces these complex molecules is a major area of investigation. The biosynthetic pathway involves nonribosomal peptide synthetases (NRPSs). researchgate.net Significant research has focused on the enzymatic tailoring steps, particularly the formation of the rare acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits. researchgate.netnih.gov Studies have revealed the role of a multitasking cytochrome P450 enzyme that catalyzes several consecutive oxidation steps, including an unusual carbon-nitrogen bond desaturation, to form the key pharmacophore. researchgate.netnih.govresearchgate.net
Mechanism of Action: The primary biological activity of this compound stems from its strong binding to DNA. nih.gov It acts as a bisintercalator, with its two quinoline rings inserting into the DNA double helix. uea.ac.uk Footprinting experiments have shown that this compound binds tightly to DNA, occupying approximately four base pairs. nih.gov Unlike the related compound echinomycin, this compound displays little or no sequence selectivity in its binding, although some studies suggest a preference for regions with alternating adenine (B156593) and thymine residues. nih.govnih.gov This interaction with DNA is believed to be the basis of its potent cytotoxic, antiviral, and antitumor properties. researchgate.netresearchgate.net
The structural variations among the different luzopeptins (A, B, and C) lie in the acylation of the L-Htp residues, which significantly impacts their biological potency. uea.ac.uk
Table 1: Comparison of this compound Variants
| Compound | Structural Feature (Acyl group on L-Htp) | Relative Cytotoxic Potency |
|---|---|---|
| This compound A | Acetate (B1210297) | Most Potent |
| This compound B | Glycolate | Intermediate |
| This compound C | Hydrogen (no acyl group) | Least Potent |
Properties
CAS No. |
134688-25-8 |
|---|---|
Molecular Formula |
C6H9NO2S |
Synonyms |
luzopeptin |
Origin of Product |
United States |
Discovery and Biological Origin of Luzopeptin
Isolation from Producing Organisms: Actinomadura luzonensis as the Primary Source
Luzopeptin was first isolated from the fermentation broth of Actinomadura luzonensis, a Gram-positive bacterium belonging to the actinomycetes. This microorganism was originally discovered in a soil sample collected from Luzon, an island in the Philippines, from which the name of the producing organism and, subsequently, the compound itself are derived. The identification of Actinomadura luzonensis as the producer of this compound marked a significant step in the exploration of novel antibiotic compounds from microbial sources.
The initial isolation process involved culturing the Actinomadura luzonensis strain in a suitable nutrient medium, followed by extraction of the active compounds from the fermentation broth and mycelium. Subsequent purification steps, likely involving various chromatographic techniques, were employed to obtain the pure this compound compounds.
Cultivation and Fermentation Strategies for Research Purposes
For research purposes, the production of this compound relies on controlled cultivation and fermentation of Actinomadura luzonensis. While specific industrial-scale fermentation parameters are not extensively detailed in publicly available literature, research-scale production typically involves optimizing various factors to enhance the yield of the desired compounds.
Key parameters that are generally manipulated in the fermentation process for the production of secondary metabolites like this compound include the composition of the culture medium, pH, temperature, aeration, and agitation rate. The culture medium for Actinomadura species often contains a combination of carbon sources (such as glucose or starch), nitrogen sources (like yeast extract, peptone, or soybean meal), and essential minerals.
Optimization of these parameters is crucial for maximizing the production of this compound and facilitating its subsequent isolation and study. Different strains of Actinomadura luzonensis may also exhibit varying production capabilities, necessitating strain selection and improvement programs for enhanced yields.
Initial Characterization and Classification within the Quinomycin (B1172624)/Echinomycin (B1671085) Family
The initial characterization of this compound revealed a complex chemical structure that led to its classification within the quinomycin/echinomycin family of antibiotics. researchgate.net This family of natural products is known for its members' potent biological activities, which stem from their unique molecular architecture.
Luzopeptins are cyclic decadepsipeptides, meaning they are composed of ten amino acid and hydroxy acid residues linked in a ring structure that includes both peptide and ester bonds. A defining feature of the quinomycin/echinomycin family, and one that is present in this compound, is the presence of two quinoxaline (B1680401) chromophores. researchgate.net These planar aromatic rings are attached to the cyclic peptide backbone and are crucial for the biological activity of these compounds.
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were instrumental in the elucidation of the this compound structure. These analyses confirmed the presence of the characteristic cyclic peptide core and the two quinoxaline moieties, providing the definitive evidence for its inclusion in the quinomycin/echinomycin family.
The structural similarities between this compound and other members of the family, such as echinomycin, are striking. Both molecules act as bis-intercalators, meaning they can insert their two planar chromophores into the DNA double helix. This mode of action is a hallmark of the quinomycin family and is responsible for their ability to interfere with DNA replication and transcription, leading to their antibiotic and antitumor properties.
Further research has identified different variants of this compound, such as this compound A, B, and C, which differ in the degree of acetylation on the peptide backbone. These variations can influence the biological activity of the compounds.
Below is an interactive data table summarizing the key characteristics of this compound.
| Feature | Description |
| Producing Organism | Actinomadura luzonensis |
| Origin | Soil sample from Luzon, Philippines |
| Chemical Class | Cyclic Decadepsipeptide |
| Family | Quinomycin/Echinomycin |
| Key Structural Features | Two quinoxaline chromophores, cyclic peptide core |
| Mechanism of Action | DNA bis-intercalation |
Advanced Structural Elucidation Methodologies
Spectroscopic Techniques for Complete Stereostructure Determination
Spectroscopic methods, primarily NMR and mass spectrometry, are indispensable for the detailed structural characterization of organic molecules. pressbooks.pubjchps.com
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the connectivity and spatial arrangement of atoms. pressbooks.pubjchps.comuconn.edu Multi-dimensional NMR experiments are crucial for unraveling the intricate structures of complex molecules.
Advanced NMR Experiments (e.g., COSY, NOESY, HMBC, LR-HSQMBC)
Various advanced NMR experiments are employed to obtain comprehensive structural information. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, indicating adjacent protons in a molecule. d-nb.info Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information between nuclei, aiding in the determination of relative stereochemistry and conformation. uconn.edunih.gov Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range correlations between protons and carbons, typically across two or three bonds, which is vital for establishing the carbon skeleton and the positions of substituents. d-nb.inforesearchgate.netnih.gov Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) is a more recent technique that is particularly useful for observing longer-range heteronuclear couplings, extending beyond the typical 2-3 bond correlations seen in HMBC, and can be beneficial for the structural elucidation of proton-deficient molecules. researchgate.netcapes.gov.br These experiments, used in combination, provide a network of correlations that allows for the complete assignment of NMR signals and the deduction of the molecular structure.
Microcryoprobe NMR for Limited Sample Amounts
When dealing with limited sample quantities, such as isolated natural products, microcryoprobe NMR technology offers significantly enhanced sensitivity compared to conventional probes. bruker.comselectscience.net This increased sensitivity allows for the acquisition of high-quality NMR spectra even with sub-milligram amounts of material, making structural elucidation possible for rare or difficult-to-isolate compounds. bruker.comselectscience.net The 1.7 mm MicroCryoProbe, for instance, offers a substantial gain in mass sensitivity, enabling NMR analysis with sample volumes as low as 30 µL. bruker.comselectscience.net
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, while tandem mass spectrometry (MS/MS) offers insights into its fragmentation pattern, which is indicative of its structure. jchps.comshimadzu.com High-resolution mass spectrometry (HRMS), such as using time-of-flight (TOF) or Orbitrap analyzers, allows for accurate mass measurements, enabling the determination of the elemental formula. shimadzu.comcolostate.eduspectroscopyonline.com MS/MS involves the fragmentation of selected ions (precursor ions) and the detection of the resulting fragment ions (product ions), providing a "fingerprint" of the molecule's structure. nationalmaglab.orgwikipedia.org
Ion Mobility Spectrometry (IMS)
Ion Mobility Spectrometry (IMS) is a technique that separates gas-phase ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. instruct-eric.orgwikipedia.orgscielo.org.corsc.org When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, allowing for the differentiation of isomers and providing information about the three-dimensional structure of ions in the gas phase. instruct-eric.orgwikipedia.orgscielo.org.conih.gov This can be particularly valuable for analyzing complex mixtures or for gaining further structural insights beyond mass-to-charge ratio alone. wikipedia.orgnih.gov
Computational Approaches for Fragmentation Prediction
Computational methods play an increasingly important role in interpreting mass spectrometry data, particularly in predicting fragmentation patterns. arxiv.orgresearchgate.net Algorithms and software tools can simulate the fragmentation of a proposed molecular structure and generate theoretical MS/MS spectra. arxiv.orgresearchgate.net By comparing these predicted spectra to the experimentally obtained MS/MS data, researchers can validate structural assignments and aid in the identification of unknown compounds. arxiv.orgresearchgate.netnih.gov Tools like Competitive Fragmentation Modeling-ID (CFM-ID) are examples of computational approaches used for predicting ESI-MS/MS spectra from chemical structures. researchgate.net These computational methods help overcome the challenges of interpreting complex fragmentation data and improve the accuracy of structure elucidation. arxiv.orgnih.gov
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique widely used in the determination of the absolute configuration of chiral molecules, particularly natural products with chromophoric groups. For complex molecules like luzopeptin, which contain multiple chiral centers and chromophores (such as the quinoxaline (B1680401) rings), experimental ECD spectra provide valuable information about their stereochemistry in solution.
The application of ECD for absolute configuration assignment typically involves a comparative approach. Experimental ECD spectra are measured and then compared with theoretical ECD spectra calculated for possible stereoisomers using computational methods, often based on Density Functional Theory (DFT) nih.gov. By matching the features (peak positions, signs, and intensities) of the experimental spectrum to those of a calculated spectrum, the absolute configuration of the molecule can be reliably assigned uni.lu. This methodology has been successfully applied to the structural elucidation of related natural products, including quinomycins K and L, which are also quinoxaline antibiotics chemicalbook.com. The combined use of ECD spectroscopy and quantum chemical calculations offers a robust method for stereochemical analysis where traditional methods might be insufficient nih.gov.
X-ray Crystallography of Co-crystals or Derivatives (if applicable for research)
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline substances. It provides precise information on atomic positions, bond lengths, and bond angles within a molecule. While obtaining suitable single crystals of complex natural products can be challenging, crystallography of the compound itself or its co-crystals and derivatives can be crucial for structural confirmation and elucidation.
For the this compound family, X-ray crystallography has contributed to understanding their structures. For instance, the crystal and molecular structure of BBM-928 A, a novel antitumor antibiotic isolated from Actinomadura luzonensis and considered a this compound analog, was determined by X-ray crystallography nih.gov. Furthermore, X-ray crystallography has been utilized to study the interaction of this compound with its biological targets, such as the determination of the solution structure of the this compound-DNA complex ebi.ac.uk. These crystallographic studies provide direct evidence of the molecule's conformation and how it interacts at the atomic level.
Chemical Degradation and Derivatization for Structural Insights
Chemical degradation involves breaking down a complex molecule into smaller, more manageable fragments through specific chemical reactions. Analysis of the structures of these fragments can then be used to deduce the connectivity and arrangement of atoms in the original molecule. This approach was particularly important in the early stages of natural product structure elucidation before the widespread availability of advanced spectroscopic techniques.
Chemical derivatization involves chemically modifying specific functional groups within a molecule. This is often done to enhance certain properties for analytical purposes, such as increasing volatility for gas chromatography (GC) analysis or incorporating a chromophore or tag to improve detectability by techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). Derivatization can also be used to introduce specific structural features that facilitate analysis or crystallization. While specific details on the derivatization of this compound for structural elucidation were not extensively detailed in the provided snippets, derivatization is a common strategy in the analysis of complex natural products, particularly peptides, to improve their chromatographic and spectroscopic characteristics.
Computational Approaches in Structural Confirmation (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly vital role in modern structural elucidation. DFT calculations can be used to predict various molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters, which can then be compared with experimental data to confirm proposed structures and stereochemistries nih.gov.
Biosynthetic Pathways and Genetic Basis of Luzopeptin Production
Non-ribosomal Peptide Synthetase (NRPS) Machinery
Non-ribosomal peptide synthetases are large, multi-modular enzymatic assembly lines that synthesize peptides independently of the ribosomal machinery and mRNA templates. nih.govcirad.frbiorxiv.org Their operation follows an assembly-line model, where each distinct module is generally tasked with the recognition and incorporation of a specific amino acid or other building block into the growing peptide chain. cirad.frresearchgate.net
Identification and Characterization of the luz Biosynthetic Gene Cluster (BGC)
The genetic blueprint for luzopeptin biosynthesis resides within a specific region of the Actinomadura luzonensis genome, organized as a biosynthetic gene cluster (BGC) known as the luz BGC. researchgate.net The identification and characterization of such BGCs often leverage genome mining techniques, employing bioinformatics tools to predict gene clusters involved in the production of secondary metabolites. jmicrobiol.or.kr Subsequent targeted gene inactivation studies are then instrumental in experimentally validating the link between a specific BGC and the biosynthesis of a compound like this compound. jmicrobiol.or.krnih.gov While the provided information confirms the study of the luz BGC researchgate.net, detailed accounts of its initial discovery and comprehensive characterization beyond its functional role in this compound production are not extensively elaborated in the search results. Nevertheless, successful reconstitution of the complete enzymatic tailoring pathway for this compound A through in vivo genetic and in vitro biochemical methods strongly implies a significant level of characterization of the luz BGC to facilitate such investigations. zju.edu.cnsciencenet.cn
Modular Organization and Domain Architecture of this compound NRPS
The hallmark of NRPS enzymes is their modular architecture, with each module typically comprising core catalytic domains: the adenylation (A) domain, the thiolation (T or PCP) domain, and the condensation (C) domain. nih.govcirad.frbiorxiv.orgresearchgate.net The A domain plays a critical role in recognizing and activating a specific substrate, which can be an amino acid or another carboxylic acid, through an ATP-dependent adenylation reaction. nih.govcirad.frbiorxiv.orgresearchgate.net Following activation, the substrate is transferred to the T domain, a peptidyl carrier protein that holds the elongating peptide chain via a thioester linkage. nih.govbiorxiv.orgresearchgate.netacs.org The C domain is responsible for catalyzing the formation of the amide bond between the growing peptide chain attached to the upstream module and the newly loaded amino acid on the T domain of the current module. nih.govbiorxiv.orgresearchgate.net
While the canonical C-A-T modular arrangement is prevalent, NRPS systems exhibit structural diversity, occasionally incorporating supplementary domains such as epimerization (E) domains, which can invert the stereochemistry of an amino acid, or thioesterase (Te) domains, commonly located at the C-terminus and involved in product release, often facilitating cyclization. nih.govbiorxiv.orgresearchgate.net Some modules, particularly those initiating peptide synthesis, may also lack a C domain. nih.gov The NRPS system involved in this compound biosynthesis has been described as being composed of multiple protein components displaying an unusual domain organization, including stand-alone adenylation and condensation domains, as well as NRPS modules that are deficient in an adenylation domain. researchgate.net
Precursor Amino Acid and Chromophore Biosynthesis
The biosynthesis of this compound necessitates not only the assembly of the peptide backbone by the NRPS but also the de novo synthesis or modification of specific precursor molecules, including non-proteinogenic amino acids and the characteristic chromophore units. researchgate.net
Biosynthesis of Quinoline (B57606) Chromophores from L-Tryptophan
Luzopeptins are characterized by the presence of quinoline chromophores, which are planar bicyclic heteroaromatic structures. mdpi.comjst.go.jp These chromophore units originate from the amino acid L-tryptophan. mdpi.comnih.govub.edu The biosynthetic route to quinoline chromophores involves a series of enzymatic transformations initiated from L-tryptophan. In biosynthetic pathways of related bisintercalator compounds, L-tryptophan is converted through intermediates such as β-hydroxykynurenine, which subsequently undergoes further enzymatic modifications, including reactions catalyzed by aminotransferases and oxidoreductases, to yield the bicyclic chromophore structure. mdpi.comnih.gov These chromophores are then activated and integrated into the growing peptide chain by the NRPS assembly line, frequently serving as the initiating units. mdpi.comnih.gov
Formation of Non-Proteinogenic Amino Acids (e.g., Tetrahydropyridazine-3-carboxylic acid (Thp))
A defining structural element of luzopeptins is the incorporation of unusual non-proteinogenic amino acids, particularly the acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits. zju.edu.cnresearchgate.net Thp has been reported to be derived from piperazic acid (Piz). researchgate.net Piz is synthesized from ornithine through the action of specific enzymes, including L-ornithine N-hydroxylase (KtzI) and an enzyme responsible for N-N bond formation (KtzT). researchgate.netnih.govresearchgate.net In the context of this compound biosynthesis, derivatives of Piz, such as Thp and 4-OH Thp, are often generated through oxidative modifications occurring after the NRPS-mediated assembly, potentially involving a broad-specificity cytochrome P450 enzyme. researchgate.netresearchgate.net Research has specifically identified a multitasking cytochrome P450 enzyme capable of catalyzing a series of consecutive oxidations, including a rare carbon-nitrogen bond desaturation, which results in the formation of the hydrazone-containing 4-OH-Thp residues essential for this compound's biological activity. researchgate.netsciencenet.cnnih.gov
Starter Unit Biosynthesis and Incorporation
The initiation of non-ribosomal peptide synthesis involves the selection and activation of a starter unit, which serves as the initial building block for the peptide chain. nih.gov In the case of bisintercalator natural products like luzopeptins, the chromophore moieties derived from L-tryptophan commonly function as the starter units for the NRPS assembly line. mdpi.comnih.gov These chromophores undergo activation by dedicated adenylation enzymes within the NRPS system, enabling their loading onto the thiolation domain of the first module. mdpi.comnih.govnih.gov Investigations into the starter unit biosynthesis in the this compound pathway have explored the catalytic roles of specific enzymes such as Luz15 and Luz16, and metabolic profiling studies of A. luzonensis mutants have provided further insights into this initial biosynthetic step. researchgate.net The efficient incorporation of the starter unit into the NRPS assembly line is a critical prerequisite for the subsequent elongation of the peptide chain. nih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound A | 451078 |
| Tetrahydropyridazine-3-carboxylic acid (Thp) | 15148365 |
| L-Tryptophan | 6305 |
| Piperazic acid (Piz) | 149170 |
| Ornithine | 6262 |
| β-hydroxykynurenine | 123970 |
Data Table: Key Enzymes and Substrates in Thp Biosynthesis
| Enzyme | Putative Function | Substrate | Product(s) | Relevant Citations |
| KtzI | L-ornithine N-hydroxylase | Ornithine | N-hydroxy-ornithine | researchgate.netnih.govresearchgate.net |
| KtzT | N-N bond formation enzyme | Piperazic acid (Piz) | researchgate.netnih.govresearchgate.net | |
| Luz26 | Cytochrome P450 | Piz moiety | 4-hydroxyDPA via DPA, 4-OH-Thp | researchgate.netsciencenet.cnresearchgate.netnih.gov |
| CirH | Glycine/serine hydroxymethyltransferase homolog | d-serine | α-(hydroxymethyl)serine | researchgate.netresearchgate.net |
Post-Assembly Tailoring Enzymes and Modifications
Following the assembly of the peptide chain by the NRPS, several enzymatic modifications occur to yield the final this compound structure. These modifications introduce key functional groups, including the characteristic hydrazone and acetate (B1210297) moieties. researchgate.net
Role of Cytochrome P450 Enzymes in Oxidations and Desaturations
Cytochrome P450 enzymes play a significant role in the post-assembly tailoring of this compound. researchgate.netnih.gov A multitasking cytochrome P450 enzyme, specifically Luz26, has been identified as catalyzing four consecutive oxidation reactions. researchgate.net These oxidations include an unusual carbon-nitrogen bond desaturation step that is critical for the formation of the hydrazone-bearing 4-OH-Thp residues. researchgate.netnih.gov This highlights the catalytic versatility of the P450 enzyme family in natural product biosynthesis. researchgate.netnih.gov
Hydrazone Formation and N-N Bond Biogenesis
The formation of the hydrazone moiety, a defining feature of the tetrahydropyridazine-3-carboxylic acid (Thp) subunits in luzopeptins, is a key post-assembly modification. researchgate.netnih.gov This process involves the cytochrome P450-mediated carbon-nitrogen bond desaturation. researchgate.netnih.gov Enzymes involved in the synthesis of nitrogen-nitrogen bonds, such as those forming hydrazines, are known in the biosynthesis of various natural products. researchgate.netacs.org While the chemical formation of hydrazones typically involves the reaction of hydrazine (B178648) with aldehydes or ketones, the enzymatic biogenesis in this compound biosynthesis proceeds via a specific oxidative mechanism catalyzed by a P450 enzyme. libretexts.orgwikipedia.org
Acyltransferase Activity and O-Acetylation
Another important post-assembly modification in this compound biosynthesis is O-acetylation. researchgate.netnih.gov A membrane-bound acyltransferase, Luz27, is likely responsible for mediating this process. researchgate.netnih.gov This O-acetylation, particularly at the 4-hydroxy group of the 4-OH-Δ-piperazic acid residue in this compound B and both 4-hydroxyl groups in this compound A, contributes to the structural diversity within the this compound family. researchgate.net The extracellular localization of this acetylation has been suggested as a potential self-protective strategy for the producing strain. researchgate.netnih.gov Acyltransferases are known to catalyze the transfer of acetyl groups from donors like acetyl coenzyme A to various acceptors. frontiersin.orgfrontiersin.orgnih.gov
Data on the enzymatic activities can be summarized as follows:
| Enzyme | Catalyzed Reaction(s) | Substrate(s) | Product(s) |
| Luz26 (P450) | Four consecutive oxidations, including C-N desaturation | Precursor with carbon-nitrogen single bond | Hydrazone-bearing 4-OH-Thp residue |
| Luz27 (Acyltransferase) | O-acetylation | 4-OH group on Thp or 4-OH-Δ-piperazic acid | Acetylated 4-OH group |
Research Findings on Tailoring Enzymes
Detailed research, including in vivo genetic studies and in vitro biochemical approaches, has been instrumental in reconstituting the biosynthetic tailoring pathway of this compound A. researchgate.netresearchgate.net These studies have confirmed the roles of enzymes like Luz26 and Luz27 in constructing the 4-acetoxyl-Thp subunits. researchgate.net
Genetic Engineering and Heterologous Expression for Biosynthetic Studies
Genetic engineering and heterologous expression techniques have proven valuable for studying the complex biosynthetic pathways of natural products like this compound. mdpi.comnih.govoup.com
Reconstitution of Biosynthetic Pathways in vitro and in vivo
Reconstitution of biosynthetic pathways, both in vitro and in vivo, allows for a detailed understanding of the enzymatic steps involved in producing natural products. nih.govresearchgate.netmdpi.comresearchgate.netescholarship.orgnih.gov For this compound, reconstitution of the tailoring pathway in vitro and in vivo has revealed the molecular basis for the formation of key pharmacophores. researchgate.netnih.gov This involves analyzing the products of recombinant enzymes and genetic mutants. researchgate.netresearchgate.netresearchgate.net Heterologous expression of biosynthetic gene clusters in suitable host strains, such as Streptomyces albus, is a robust approach to decipher biosynthetic logic and can potentially lead to the discovery of new compounds. nih.govfrontiersin.org
Exploiting Biosynthetic Modularity for Diversification
The biosynthesis of decadepsipeptides like luzopeptins often follows a modular scheme due to the nature of NRPS systems. researchgate.netmdpi.comnih.gov This modularity, combined with the genetic similarity of related gene clusters, suggests a common evolutionary origin and offers opportunities for diversification. researchgate.netmdpi.com By understanding the rules governing this modular biosynthesis, researchers can potentially design and produce novel genetically engineered derivatives. researchgate.netmdpi.com The structural diversity within the bisintercalator family, including variations in chromophores and amino acid composition, highlights the potential for exploiting this modularity for generating new compounds with altered properties. researchgate.netmdpi.comnih.gov
Chemical Synthesis and Analog Development of Luzopeptin
Total Synthesis Strategies and Methodological Advancements
Total synthesis efforts towards luzopeptins have involved the development and application of sophisticated strategies and methodologies to assemble the complex molecular architecture. uea.ac.ukacs.orgacs.orgfigshare.comscripps.eduelsevier.com
Convergent and Divergent Synthetic Approaches
Conversely, a divergent approach starts from a common intermediate and branches out to synthesize different target molecules or analogues. uea.ac.ukacs.orgacs.orgscripps.edukthmcollege.ac.in This strategy is particularly useful for generating libraries of related compounds from a shared advanced precursor. In the context of luzopeptins, a divergent synthesis has been achieved from a common cyclic decadepsipeptide intermediate, allowing for the preparation of luzopeptins, quinoxapeptins, and structural analogues by varying the late-stage introduction of chromophores and acyl substituents. uea.ac.ukacs.orgacs.org
Macrocyclization Techniques for Depsipeptide Ring Formation
A critical step in the synthesis of luzopeptins is the formation of the large 32-membered cyclic depsidecapeptide ring, which involves both amide and ester linkages. uea.ac.ukacs.orgacs.orgrsc.org Macrocyclization strategies are central to the synthesis of cyclic depsipeptides. rsc.org Common strategies include solution-phase macrolactamization of acyclic precursors containing ester linkages, on-resin macrolactamization of side-chain anchored peptides, and solution-phase macrolactonization of linear peptides. rsc.org In the total synthesis of luzopeptins, macrocyclization of the 32-membered ring has been successfully conducted at a single secondary amide site, often in high conversion. uea.ac.ukacs.orgacs.orgfigshare.com The choice of macrocyclization site and conditions is crucial to achieve efficient ring closure while minimizing undesirable side reactions, such as epimerization. rsc.org
Stereocontrolled Introduction of Chiral Centers and Amino Acid Residues
Luzopeptins contain numerous chiral centers, arising from the constituent amino acids and hydroxy acids. nih.gov Achieving precise stereochemical control during the synthesis is paramount to obtaining the biologically active natural products. The synthesis requires the stereocontrolled introduction of these chiral centers and the correct coupling of the various amino acid and hydroxy acid residues. acs.orgschenautomacao.com.brcdnsciencepub.comcdnsciencepub.comacs.org This often involves the use of stereoselective reactions, chiral building blocks, and protecting group strategies that maintain stereochemical integrity throughout the synthesis. For example, asymmetric synthesis has been employed in the preparation of key subunits, including those containing labile ester linkages, under conditions designed to prevent racemization. acs.orgacs.orgcapes.gov.br
Late-Stage Introduction of Chromophores
The luzopeptins feature two pendant heterocyclic chromophores, which are essential for their DNA binding activity. uea.ac.ukacs.orgacs.orgfigshare.com A key strategic element in their total synthesis has been the late-stage introduction of these chromophores. uea.ac.ukacs.orgacs.orgfigshare.com This approach offers several advantages, including simplified synthesis of the cyclic peptide core and the ability to readily prepare analogues with different chromophores, allowing for the exploration of structure-activity relationships related to DNA intercalation. figshare.comub.edu
Semisynthetic Modifications and Derivatization
While total synthesis provides access to the complete molecular structure, semisynthetic modifications and derivatization of naturally occurring luzopeptins or synthetic intermediates offer alternative routes to explore structural variations and their effects on biological activity. Semisynthesis involves chemically modifying a naturally isolated compound. Derivatization involves introducing functional groups or altering existing ones. These approaches can be more efficient than total synthesis for generating a series of closely related analogues. Studies have investigated the effects of structural modifications, such as differences in acetylation, on the activity of luzopeptin analogues. nih.gov These modifications can influence properties like hydrophobicity, which in turn affects cellular uptake and biological potency. nih.gov
Development of this compound Analogues and Model Systems
Rational Design Principles for Analogue Creation
Rational design in the creation of this compound analogs is guided by an understanding of the molecule's structure-activity relationship (SAR) and its mechanism of action, primarily DNA binding through bisintercalation acs.orguea.ac.uknih.govconnectedpapers.comcore.ac.uk. Key structural features considered for modification include the cyclic peptide core, the chromophores, and the acyl substituents on the l-Htp subunit acs.orgacs.org.
Studies on this compound analogs have revealed that modifications to the chromophore and the acetylation pattern significantly impact biological activity acs.orgacs.orguea.ac.ukmdpi.comnih.gov. For instance, luzopeptins A, B, and C differ in their degree of acetylation on the l-Htp subunit, leading to variations in their activity against tumor models and their ability to inhibit DNA and RNA synthesis nih.gov. This compound A (higher acetylation) is generally more active than this compound B (less acetylation), while this compound C (no acetylation) is often significantly less active or inactive in certain assays acs.orguea.ac.ukmdpi.comnih.govresearchgate.net. This suggests that the nature and presence of the acyl substituent on l-Htp play a crucial role in cellular uptake and/or interaction with intracellular targets nih.gov.
Analogs like the quinoxapeptins, which possess the same cyclic decadepsipeptide core but different chromophores, have been synthesized to explore the impact of chromophore alterations on DNA binding affinity and selectivity acs.orgacs.orguea.ac.uk. While quinoxapeptins also bind to DNA via bisintercalation, differences in their binding characteristics compared to this compound A have been observed, indicating that chromophore structure influences interaction with DNA acs.orguea.ac.uk.
Rational design also considers the modular nature of nonribosomal peptide synthetase (NRPS) systems responsible for the biosynthesis of these compounds. Understanding the biosynthetic machinery can potentially inform the design and production of novel, genetically engineered derivatives mdpi.comnih.govresearchgate.net.
Research findings highlight the importance of specific structural elements for activity. For example, studies have shown a clear potency order (A > B > C) in cytotoxic assays, with a substantial reduction in potency upon removal of l-Htp acyl substituents acs.orgresearchgate.net. Conversely, a reverse potency order (C > B > A) has been observed for HIV-1 reverse transcriptase inhibition, indicating that different structural features may be critical for distinct biological activities acs.orgresearchgate.net.
Synthetic Challenges in Analog Synthesis (e.g., racemization control)
The synthesis of this compound and its analogs presents several significant synthetic challenges. The complex cyclic depsipeptide structure, the presence of unusual and sensitive amino acids, and the need for precise control over stereochemistry are major hurdles acs.orguea.ac.ukrsc.orgrsc.orgnih.gov.
One critical challenge in peptide and depsipeptide synthesis is the control of racemization, particularly at the α-carbon stereocenter of amino acids during coupling reactions highfine.comresearchgate.netnih.gov. Racemization can lead to the formation of diastereomers, which may have altered or reduced biological activity highfine.com. Factors influencing racemization include the choice of coupling reagents, the presence of additives, and the reaction conditions (e.g., base) highfine.comresearchgate.net.
In the synthesis of luzopeptins and related cyclic peptides, strategies to minimize racemization are crucial. For instance, in the total synthesis of this compound A-C and quinoxapeptin A-C, the convergent preparation of pentadepsiptide units and their subsequent macrocyclization required careful selection of conditions to achieve racemization-free coupling acs.orguea.ac.uk. The introduction of the labile ester linkage in the final coupling step was achieved under surprisingly effective racemization-free conditions in one reported synthesis acs.orguea.ac.uk.
The incorporation of unusual amino acids like l-Htp and the hydrazonoacid (PCA) also poses specific synthetic challenges rsc.orgrsc.orgnih.gov. The synthesis of acyclic precursors to l-Htp and their incorporation into peptide chains requires specialized methodologies nih.gov. Similarly, the synthesis of the unusual hydrazonoacid found in luzopeptins involves specific multi-step procedures rsc.orgrsc.org.
Macrocyclization, the formation of the large 32-membered cyclic depsipeptide ring, is another challenging step in the synthesis acs.orgacs.orguea.ac.uk. This reaction needs to be carried out efficiently and selectively, often at a specific amide site acs.orgacs.orguea.ac.uk.
Furthermore, the late-stage introduction of the sensitive heterocyclic chromophores and the acylation of the l-Htp subunit require controlled reaction conditions to avoid degradation or unwanted side reactions acs.orgacs.org.
The synthesis of analogs with modifications to the core structure or pendant groups necessitates the development of flexible synthetic routes that can accommodate these changes while maintaining high yields and stereochemical purity acs.orgacs.orguea.ac.uk. Challenges associated with incorporating sterically demanding or functionally sensitive building blocks are common in the synthesis of densely substituted natural products like luzopeptins nih.gov.
The development of new coupling reagents and synthetic methodologies continues to be an active area of research in peptide and depsipeptide synthesis to overcome challenges like racemization and improve efficiency highfine.comresearchgate.nettandfonline.comresearchgate.net.
Molecular Mechanisms of Action
DNA Binding and Intercalation Mechanisms
A defining characteristic of luzopeptins is their ability to interact with DNA, forming stable complexes through a process known as bis-intercalation. toku-e.comcaymanchem.comvulcanchem.com This interaction is central to their antitumor and antiviral activities. zju.edu.cn
Bisintercalative Binding Mode in the DNA Minor Groove
Luzopeptin binds within the minor groove of DNA, maintaining the dyad symmetry of the bound drug molecule. researchgate.netresearchgate.net Its two quinoline (B57606) chromophores intercalate into the DNA helix, specifically at 5'-CpA and 5'-TpG steps. researchgate.netresearchgate.net The cyclic depsipeptide ring of this compound is positioned within the minor groove, spanning the central two A-T base pairs. researchgate.netresearchgate.netfigshare.com Nuclear Overhauser effects and ring-current-induced perturbations provide evidence for the precise positioning and orientation of the bound drug. researchgate.netresearchgate.net The chromophores predominantly stack on the adenine (B156593) base, with their carbocyclic rings oriented towards the deoxyribose of cytosine. researchgate.netresearchgate.net
Sequence Selectivity and Recognition Preferences (e.g., A-T rich regions)
While a rigid sequence selectivity for this compound binding has not been definitively established, studies suggest a preference for regions rich in A-T residues, particularly those containing alternating A and T residues. uba.arresearchgate.netresearchgate.netfigshare.comnih.govnih.govoup.comacs.org DNase I footprinting experiments indicate that the drug binds best to such regions, although binding to other sites is not excluded. researchgate.netnih.govnih.govoup.com At moderate concentrations, this compound can protect almost the entire DNA molecule from enzyme attack. researchgate.netnih.govoup.com Some studies suggest a preference for 5'-AT dinucleotide sequences, often preceded by a 5'-C (e.g., 5'-CAT). acs.org The presence and location of the guanine (B1146940) 2-amino group in DNA can influence preferred binding sites, although it is not the sole determinant of sequence recognition. researchgate.net Atomic force microscopy studies using DNA sequences with varying GC content (42% and 59%) revealed a higher degree of bisintercalation into sequences with lower GC content. uba.arnih.govresearchgate.net The measured binding plateaued at approximately one drug molecule per 40 base pairs for the 42% GC sequence and one per 72 base pairs for the 59% GC sequence. uba.arnih.govresearchgate.net
Here is a table summarizing the binding preference based on GC content:
| DNA Sequence GC Content (%) | Approximate Binding Site Size (bp/drug molecule) |
| 42 | 40 |
| 59 | 72 |
Structural Changes in DNA upon this compound Binding (e.g., unwinding, cross-linking)
This compound binding induces significant structural changes in the DNA double helix. Bisintercalation is accompanied by an unwinding of the double helix, estimated to be between 40° and 50°. uba.arresearchgate.net Furthermore, this compound is capable of causing both intra- and intermolecular cross-linking of DNA duplexes. uba.arnih.govcaymanchem.comnih.govnih.gov Evidence from nondenaturing polyacrylamide gels shows a reduction in DNA mobility and smearing of bands, consistent with intramolecular cross-linking. researchgate.netnih.govnih.gov Atomic force microscopy (AFM) images provide direct evidence of cross-linked species, showing a concentration-dependent increase in DNA molecules exhibiting complex conformations, indicative of both intra- and intermolecular cross-linking. uba.arnih.govresearchgate.net
Comparison with Related DNA Intercalators (e.g., Echinomycin (B1671085), Sandramycin)
This compound belongs to a family of bisintercalator natural products that include echinomycin and sandramycin (B1212530). researchgate.netnih.govresearchgate.net While they share a similar mechanism of bisintercalation, there are notable differences in their DNA binding characteristics. researchgate.netnih.govnih.govoup.com this compound binds to DNA at least an order of magnitude more strongly than echinomycin. uba.ar Despite binding less tightly than echinomycin and triostin (B1172060) A, the molecular basis of this compound's interaction differs, suggesting a potentially different mode of DNA recognition compared to the "digital readout" seen with quinoxaline (B1680401) antibiotics like echinomycin. researchgate.net DNase I footprinting studies show that sandramycin and this compound A behave comparably in their binding preferences, appearing to bind best to regions with alternating A and T residues. researchgate.netfigshare.comacs.orgresearchgate.net Comparisons of sandramycin and this compound A with quinoxapeptins indicate that structural changes in the chromophore have a greater impact on affinity and selectivity than alterations in the decadepsipeptide backbone. researchgate.net
Interaction with Cellular Enzymes and Macromolecules
Beyond its direct interaction with DNA, this compound also interacts with various cellular enzymes and macromolecules, contributing to its biological activities. researchgate.netdntb.gov.uaelifesciences.orgnih.gov
Inhibition of Reverse Transcriptase Activity (HIV-1, HIV-2)
This compound A has been identified as a potent inhibitor of reverse transcriptase enzymes from both HIV-1 and HIV-2. toku-e.comcaymanchem.commedchemexpress.comthieme-connect.commedchemexpress.comnih.gov Studies have shown that this compound A is active against HIV-1 and HIV-2 reverse transcriptase with reported IC50 values of 7 nM and 68 nM, respectively. caymanchem.comnih.gov This inhibitory activity is selective, as this compound A does not inhibit human DNA polymerase alpha, beta, gamma, and delta at comparable concentrations. caymanchem.commedchemexpress.commedchemexpress.com Quinoxapeptins, structurally related chromodepsipeptides, also exhibit potent and specific inhibitory activity against HIV-1 and HIV-2 reverse transcriptase, including some mutant forms. medchemexpress.com
Inhibition of Cellular DNA Polymerases
While the primary mechanism of action for this compound is its interaction with DNA, some research indicates potential inhibitory effects on DNA polymerases. DNA polymerases are crucial enzymes responsible for DNA replication and repair. nih.govpatsnap.com Inhibitors of these enzymes can disrupt DNA synthesis, a key process in rapidly dividing cells like cancer cells. patsnap.comontosight.ai Although the search results mention DNA polymerase inhibitors generally and some other specific examples like aphidicolin (B1665134) and gemcitabine (B846) patsnap.comontosight.ai, direct detailed information specifically on this compound's inhibition of cellular DNA polymerases is limited in the provided snippets. One result mentions that thiocoraline, a compound with a similar mechanism of action (DNA bis-intercalation), inhibits DNA polymerase α activity, suggesting a potential link or area for further investigation regarding this compound colab.ws. This compound A has shown activity against HIV-1 and HIV-2 reverse transcriptase, which are viral DNA polymerases, with IC50 values of 7 nM and 68 nM, respectively. medchemexpress.commedchemexpress.com
Potential Interactions with Other Biological Targets and Pathways
Beyond its well-established DNA binding, this compound may engage with other biological targets and pathways. The search results highlight that understanding the specific signaling pathways through which DNA-interacting agents induce cell death is not always straightforward. nih.gov While the primary focus remains on DNA, the complexity of cellular responses to such compounds suggests the possibility of broader interactions or downstream effects on various cellular processes and signaling cascades. The exact nature and extent of these potential interactions with targets other than DNA polymerases or direct DNA binding sites require further detailed investigation.
Biophysical and Biochemical Studies of Binding Kinetics and Thermodynamics
Biophysical and biochemical studies have provided valuable insights into the interaction of this compound with DNA, focusing on the kinetics and thermodynamics of its binding. This compound is characterized as a bifunctional DNA intercalator that interacts with isolated DNA molecules. medchemexpress.commedchemexpress.com It binds in the minor groove of DNA, with its quinoline chromophores intercalating at specific base pair steps, such as 5'-CpA and 5'-TpG, while its depsipeptide ring spans central A-T base pairs. researchgate.netportlandpress.comresearchgate.net This binding mode involves the depsipeptide backbone residing in the minor groove. researchgate.netresearchgate.net
Studies using techniques like nuclear magnetic resonance (NMR) have helped define the position and orientation of the bound drug molecule, identifying interactions between antibiotic and nucleotide protons. researchgate.netportlandpress.comresearchgate.net Van der Waals interactions between the methyl groups of this compound and the minor groove surface have also been identified. researchgate.net The binding is associated with local helix unwinding at the intercalation sites. portlandpress.com
This compound forms a tight complex with DNA, which can lead to a reduction in mobility on non-denaturing polyacrylamide gels and smearing of bands, consistent with intramolecular cross-linking of DNA duplexes. researchgate.netresearchgate.netnih.gov While some studies initially suggested little or no sequence selectivity nih.gov, others indicate a preference for binding to regions containing alternating A and T residues, although binding to other sites is not excluded. researchgate.netnih.gov The sequence selectivity and binding characteristics of this compound are noted as being different from those of echinomycin, a related bifunctional intercalator. nih.gov
Preclinical Biological Activities
Anticancer/Antitumor Activity (In Vitro Studies)
In vitro studies have explored the effects of luzopeptins on various cancer cell lines, highlighting their cytotoxic potential and mechanisms of action. caymanchem.comnih.gov
Cytotoxic Effects on Cancer Cell Lines
Luzopeptin analogues A, B, and C have shown differential inhibitory effects on the growth of cultured cancer cells, such as Novikoff hepatoma cells. nih.gov this compound A and B were found to be inhibitory on cell colony formation ability, while this compound C was ineffective in this regard. nih.gov This differential activity among analogues is thought to be related to their degree of acetylation, which may influence their ability to traverse cell membranes. nih.gov All three analogues, however, bound avidly to isolated DNA. nih.gov
Interactive Data Table: In Vitro Cytotoxicity of this compound Analogues on Novikoff Hepatoma Cells
| This compound Analogue | Effect on Cell Colony Formation | Effect on Whole-Cell DNA Synthesis | Effect on Whole-Cell RNA Synthesis |
| A | Inhibitory | Inhibitory | More Sensitive than DNA Synthesis |
| B | Less Inhibitory | Less Inhibitory | More Sensitive than DNA Synthesis |
| C | Ineffective | Ineffective | Ineffective |
Studies have indicated that this compound cytotoxicity likely results from the inhibition of DNA and RNA biosynthesis. nih.gov Luzopeptins inhibited the synthesis of both DNA and RNA in isolated nuclei. nih.gov While all analogues similarly inhibited DNA polymerase activity in vitro, this compound C was more active against RNA polymerase activity in vitro. nih.gov
Induction of Cell Death Mechanisms
While the primary mechanism of action involves DNA binding and inhibition of nucleic acid synthesis, the induction of cell death mechanisms, such as apoptosis, is a downstream effect of DNA damage. nih.govrsc.org this compound acts as a bifunctional DNA intercalator that strongly binds DNA and forms crosslinks between DNA molecules. caymanchem.comcaymanchem.com This DNA interaction can lead to DNA damage, which is a known trigger for apoptotic pathways. rsc.orgmdpi.com Studies on other cytotoxic agents that induce DNA damage have shown the induction of apoptosis, characterized by events like chromatin condensation and DNA fragmentation. mdpi.comwikipedia.orgpharmpharm.ru While specific detailed research findings on this compound's direct induction of apoptotic pathways (like caspase activation or mitochondrial involvement) were not extensively detailed in the provided snippets, the observed inhibition of DNA synthesis and the induction of DNA cross-linking are consistent with mechanisms that can lead to programmed cell death in cancer cells. caymanchem.comnih.govcaymanchem.commdpi.com
Antitumor Activity (In Vivo Animal Models)
Luzopeptins have demonstrated antitumor activity in in vivo animal models. caymanchem.comnih.govcaymanchem.com
Efficacy in Experimental Tumor Models
This compound A has been shown to be highly active in mice against a variety of experimental tumors. caymanchem.comcaymanchem.com this compound analogues have exhibited differential activity against several animal tumor models, with analogues A and B being active and less active, respectively, while analogue C was inactive. nih.gov This aligns with the in vitro findings regarding their differential cellular inhibitory effects. nih.gov The antitumor activity observed in vivo is likely a consequence of the cytotoxic effects mediated by DNA binding and the resulting inhibition of nucleic acid synthesis in rapidly proliferating tumor cells. nih.govvulcanchem.com
Antiviral Activity
Beyond its antitumor properties, this compound has also shown antiviral activity. zju.edu.cnnih.govnih.gov
Specificity Against Viral Reverse Transcriptases
This compound A has demonstrated inhibitory activity against reverse transcriptases from both HIV-1 and HIV-2. caymanchem.comcaymanchem.com Comparative studies have shown that luzopeptins inhibit the activities of reverse transcriptases, including those from Human Immunodeficiency Virus (HIV) and Avian Myeloblastosis Virus (AMV), as well as cellular DNA polymerases. jst.go.jp Specifically, this compound A inhibited HIV-1 reverse transcriptase with an IC50 of 7 nM and HIV-2 reverse transcriptase with an IC50 of 68 nM. caymanchem.comcaymanchem.com This indicates a potent inhibitory effect on these key viral enzymes.
Interactive Data Table: In Vitro Inhibition of Reverse Transcriptase by this compound A
| Enzyme | IC50 (nM) |
| HIV-1 Reverse Transcriptase | 7 |
| HIV-2 Reverse Transcriptase | 68 |
While luzopeptins inhibit both viral reverse transcriptases and cellular DNA polymerases, their potent activity against HIV reverse transcriptase highlights a potential avenue for antiviral therapeutic development. caymanchem.comcaymanchem.comjst.go.jp
Antibiotic/Antimicrobial Activity
Luzopeptins exhibit a range of biological activities, including antibiotic and antiviral properties. medchemexpress.comresearchgate.netzju.edu.cn
Spectrum of Activity Against Microorganisms
This compound A has demonstrated activity against HIV-1 and HIV-2 reverse transcriptase, with IC50 values of 7 nM and 68 nM, respectively. medchemexpress.comcaymanchem.com While primarily recognized for its antitumor properties in preclinical studies, luzopeptins are broadly classified as antibiotics and have shown potential against various pathogens. medchemexpress.comcaymanchem.comapexbt.combioaustralis.comresearchgate.net Some sources indicate that chromodepsipeptide bisintercalators, including luzopeptins, can exhibit antibacterial and antiparasitic activities. researchgate.net
Mechanisms of Antimicrobial Action or Resistance
The primary mechanism of action for luzopeptins involves the interaction with DNA. medchemexpress.comcaymanchem.comaacrjournals.orgbioaustralis.comuba.arvulcanchem.com this compound acts as a bifunctional DNA intercalator, meaning it inserts its two quinoline (B57606) chromophores between the base pairs of the DNA double helix. medchemexpress.comcaymanchem.comaacrjournals.orguba.ar This bisintercalation leads to strong binding and can induce structural changes in the DNA, such as unwinding of the double helix. medchemexpress.comuba.ar
Furthermore, this compound A has been shown to induce intermolecular cross-linking of DNA, where a single this compound molecule intercalates with two separate DNA molecules. caymanchem.comaacrjournals.orgapexbt.comresearchgate.net This cross-linking can result in complex DNA morphology. researchgate.net The cyclic peptidic structure of luzopeptins is crucial for this bifunctional intercalation, likely by orienting the quinoline chromophores correctly. nih.govaacrjournals.org
While no strict sequence specificity for DNA binding has been established, this compound generally shows some preference for AT-rich regions, although binding to non-AT sites also occurs. uba.ar The depsipeptide ring is thought to reside in the minor groove of the DNA. uba.ar
In addition to DNA interaction, this compound A inhibits reverse transcriptases from HIV-1 and HIV-2, as well as cellular DNA polymerases. medchemexpress.comcaymanchem.com This inhibition of key enzymes involved in nucleic acid replication contributes to its antiviral and potential antimicrobial effects.
Structure Activity Relationships Sar of Luzopeptin and Its Analogues
Impact of Chromophore Structure on Biological Activity and DNA Binding
The two identical quinoline (B57606) chromophores are the key moieties responsible for the DNA bis-intercalation of luzopeptins. These planar aromatic systems insert themselves between the base pairs of the DNA double helix. nih.govnih.govuni.luamazonaws.comresearchgate.netacs.org This bis-intercalation mode is fundamental to their biological activity, including antitumor effects. nih.govresearchgate.netacs.org
Comparisons with analogues bearing altered chromophores, such as the quinoxapeptins which feature quinoxaline (B1680401) instead of quinoline chromophores, have demonstrated the significant impact of chromophore structure on both DNA binding and biological activity. nih.govacs.org While both luzopeptins and quinoxapeptins bind to DNA by high-affinity bis-intercalation, differences in the chromophore structure lead to variations in binding affinity and selectivity. nih.govacs.orgfrontiersin.org For instance, studies comparing luzopeptins and quinoxapeptins showed that alterations in the chromophore impact affinity and selectivity more significantly than changes in the depsipeptide. nih.govacs.org The nature of the chromophore also influences the type and potency of biological activity, with luzopeptins being generally more potent cytotoxic agents than quinoxapeptins, while quinoxapeptins showed greater potency as inhibitors of HIV-1 reverse transcriptase. nih.govacs.org The presence of specific functional groups on the chromophore, such as the C3 hydroxyl group and the nitrogen atom within the quinoline ring, have been identified as important for potent cytotoxic activity and high-affinity binding. frontiersin.org
Role of the Cyclic Depsipeptide Backbone in Activity and Selectivity
The cyclic decadepsipeptide backbone of luzopeptin plays a crucial role in positioning and orienting the two quinoline chromophores for effective bis-intercalation into DNA. nih.govuni.lu The peptidic cyclic structure is essential for the bifunctional intercalation, likely by providing the proper conformational orientations of the chromophores. nih.gov The depsipeptide ring is located within the minor groove of the DNA helix upon binding. uni.luamazonaws.com
Influence of Specific Amino Acid Residues (e.g., Thp) on Mechanism and Potency
Specific amino acid residues within the cyclic depsipeptide backbone, particularly the modified residues like tetrahydropyridazine-3-carboxylic acid (Thp), are critical determinants of this compound's potency and mechanism. mdpi-res.com this compound A, B, and C differ in the acetylation status of the hydroxyl groups on the 4-hydroxy-Δ-piperazic acid residues (a form of modified Thp). researchgate.netknapsackfamily.com
Studies have shown a clear correlation between the degree of acetylation and antitumor activity. This compound A, with two acetylated sites, is significantly more active than this compound B (one acetylated site), while this compound C (no acetylation) is largely inactive in some experimental tumor systems. nih.govnih.govresearchgate.netacs.org This indicates that the acetyl groups on the modified Thp residues are crucial for potent cytotoxic activity. nih.govacs.org The removal of each acetyl substituent can result in a substantial reduction in potency (100-1000-fold in cytotoxic assays). nih.govacs.org
However, interestingly, the potency order can be reversed for other biological activities; for example, this compound C was found to be more potent than A and B in inhibiting HIV-1 reverse transcriptase. nih.govacs.org This highlights that modifications to specific residues can differentially impact various biological targets. The biosynthesis of the Thp subunits, involving complex enzymatic tailoring including cytochrome P450-mediated oxidations, underscores their importance in the structure and activity of these compounds. mdpi-res.comcaymanchem.com
The table below summarizes the relative cytotoxic potency of Luzopeptins A, B, and C:
| Compound | Acetylation Sites | Relative Cytotoxic Potency |
| This compound A | Two | High |
| This compound B | One | Moderate |
| This compound C | None | Low/Inactive |
Elucidation of Key Pharmacophoric Elements
Based on the SAR studies, the key pharmacophoric elements of this compound responsible for its DNA binding and biological activity can be elucidated. These elements include:
Two Planar Heterocyclic Chromophores: The quinoline rings are essential for bis-intercalation into the DNA helix. Modifications to these structures significantly impact binding affinity, selectivity, and the spectrum of biological activity. nih.govnih.govresearchgate.netacs.orgacs.orgfrontiersin.org
Cyclic Depsipeptide Backbone: The cyclic nature and specific sequence of amino acids in the depsipeptide are crucial for maintaining the correct spatial arrangement of the chromophores for bis-intercalation and for interacting with the DNA minor groove. nih.govuni.luamazonaws.comfrontiersin.org
Specific Amino Acid Residues and Modifications: Residues like Thp and their modifications, such as acetylation, are critical for modulating the potency and potentially the specific biological targets of this compound analogues. nih.govnih.govresearchgate.netacs.org
These elements collectively contribute to the high-affinity DNA binding and the observed biological activities of luzopeptins.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to find a correlation between structural descriptors of compounds and their biological activity. While QSAR has been applied in the study of various compound classes, including some with DNA-binding properties or cyclic peptide structures, specific detailed QSAR models specifically focused on predicting the activity of a broad range of this compound analogues based on their structural variations were not extensively detailed in the provided search results. researchgate.netknapsackfamily.comnih.govctdbase.org
However, the systematic SAR studies discussed in the preceding sections, which involve synthesizing and testing analogues with specific structural modifications, provide the experimental data that could be used to develop QSAR models. Such models could potentially offer a more quantitative understanding of how structural changes influence activity and aid in the rational design of novel this compound-based compounds with improved properties. The observed clear potency order among this compound A, B, and C based on acetylation provides a basis for quantitative analysis of this specific structural variation.
Analytical Methodologies in Luzopeptin Research
Advanced Chromatographic Separations for Isomers and Metabolites
Chromatographic methods are essential for separating complex mixtures containing luzopeptin, its isomers (compounds with the same molecular formula but different structural formulas), and metabolites (products of its breakdown in biological systems). The ability to resolve these closely related compounds is critical for purity assessment, structural elucidation, and metabolic profiling. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and ion mobility-mass spectrometry (IM-MS) are particularly valuable for separating and identifying isomeric and isobaric metabolites, which are otherwise challenging to distinguish. imtaktusa.comnih.govchromatographyonline.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Profiling
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its congeners. researchgate.netresearchgate.netub.eduscispace.com HPLC is routinely employed for assessing the purity of this compound samples and for profiling the components in complex mixtures, such as fermentation broths or biological extracts. researchgate.netescholarship.org Reversed-phase HPLC (RP-HPLC) is commonly used for drug impurity profiling, which is relevant for separating and detecting related compounds, including potential isomers and degradation products. unodc.orgchromatographyonline.com The effectiveness of HPLC in separating structurally similar compounds can be enhanced by optimizing parameters such as the stationary phase, mobile phase composition, and pH. chromatographyonline.comchromatographyonline.com HPLC analysis, often coupled with UV detection at specific wavelengths (e.g., 254 nm), allows for the detection and relative quantification of this compound and its related substances. researchgate.netresearchgate.net
Spectroscopic Techniques for Mechanistic Studies
Spectroscopic methods provide valuable insights into the interactions between this compound and its biological targets, particularly DNA. By analyzing how this compound and DNA absorb or emit light, researchers can gain information about binding events, conformational changes, and the mechanisms of interaction. researchgate.netcnrs.fr
Nuclear Magnetic Resonance (NMR) for Ligand-DNA Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the detailed interactions between this compound and DNA at the atomic level. NMR studies of this compound in complex with short DNA oligonucleotide duplexes have provided crucial information about its binding mode. For instance, NMR data for the this compound A-d(GCATGC)₂ complex demonstrated that the drug intercalates into the DNA helix within the minor groove. researchgate.net This was evidenced by upfield shifts (1-1.2 ppm) of the 5-G and 4-T imino protons after intercalation. researchgate.net These studies also indicated the insertion of the quinoline (B57606) chromophores on each side of the central AT base pairs and identified van der Waals interactions between the methyl groups of this compound and the minor groove surface. researchgate.net NMR studies with other oligonucleotide duplexes, such as d(CATG)₂, have also supported the bisintercalation model at specific base pair steps. researchgate.net
UV-Vis Spectroscopy for Intercalation Monitoring
UV-Visible (UV-Vis) spectroscopy is a useful technique for monitoring the interaction of this compound with DNA, particularly for assessing intercalation. Intercalation, the insertion of a molecule between the base pairs of DNA, often leads to characteristic changes in the UV-Vis absorption spectrum of both the intercalating molecule and the DNA. pharmainfo.in Changes such as hypochromism (decrease in absorbance intensity) and bathochromism (red shift in the absorption maximum) are indicative of intercalative binding due to the stacking interactions between the aromatic chromophores of the ligand and the DNA base pairs. pharmainfo.in UV-Vis spectroscopy can also be used to monitor the thermal denaturation (melting) of DNA in the presence of a ligand. pharmainfo.in Intercalating agents typically stabilize the DNA double helix, resulting in an increase in the melting temperature (Tm) of the DNA. pharmainfo.in This provides further evidence for the intercalative binding mode. UV-Vis spectroscopy is also broadly applied for monitoring chemical reactions and transformations, providing insights into kinetics and mechanisms by tracking changes in absorbance over time. spectroscopyonline.comnih.govresearchgate.net
Fluorescence Spectroscopy for Binding Affinity
Fluorescence spectroscopy is a sensitive technique employed to study the binding affinity of this compound to DNA. This method often involves monitoring changes in the fluorescence properties of either the DNA, the ligand (if fluorescent), or a fluorescent probe upon binding. researchgate.netjaptamers.co.uknih.gov Ethidium (B1194527) bromide displacement assays are a common application, where the decrease in fluorescence of ethidium bromide (an intercalating fluorescent dye) upon the addition of a competing ligand like this compound indicates that this compound is displacing ethidium bromide from the DNA binding sites. nih.gov Changes in intrinsic protein fluorescence, such as that from tryptophan residues, can also be used to measure ligand binding affinities if the interaction affects the local environment of these fluorescent amino acids, leading to fluorescence quenching or enhancement. bmglabtech.com Fluorescence spectroscopy allows for the quantitative determination of binding constants, providing a measure of the strength of the interaction between this compound and DNA. researchgate.netjaptamers.co.uk
Biophysical Techniques for DNA Interaction Characterization
Atomic Force Microscopy (AFM) is a powerful technique for visualizing individual DNA molecules and their complexes with ligands at the nanoscale. researchgate.netresearchgate.netuba.ar AFM studies have been used to investigate the interaction between this compound B and DNA, providing direct measurements of DNA contour length changes upon binding. researchgate.netresearchgate.netuba.ar An increase in contour length is a characteristic feature of DNA intercalation. researchgate.net AFM images have also revealed complex DNA morphologies in the presence of increasing this compound concentrations, suggesting the formation of both intra- and intermolecular cross-links between DNA molecules. researchgate.netuba.ar These observations provide direct visual evidence supporting the cross-linking capabilities of this compound. researchgate.netuba.ar
Circular Dichroism (CD) spectroscopy is another technique used to study the conformational changes in DNA induced by ligand binding. researchgate.netnih.govcore.ac.uk Changes in the CD spectrum of DNA upon binding to this compound can indicate alterations in the DNA helix structure, such as unwinding or changes in stacking interactions.
Single molecule force spectroscopy is a method that utilizes the mechanical properties of DNA to explore ligand interactions quantitatively. core.ac.uknih.gov This technique can provide information about the binding forces and mechanisms, including intermolecular binding modes.
Other biophysical approaches relevant to studying DNA-ligand interactions include thermal melting experiments (also monitored by UV-Vis spectroscopy, as mentioned above) and plasmid unwinding assays, which can quantify the degree of DNA unwinding caused by intercalating agents. nih.gov Techniques like MicroScale Thermophoresis (MST) can also be used to study binding affinities and thermodynamic parameters of protein-DNA interactions, which can be relevant in the broader context of how this compound might affect DNA-protein complexes. aimspress.com
Together, these analytical and biophysical methodologies provide a comprehensive toolkit for dissecting the complex interactions between this compound and DNA, contributing significantly to our understanding of its biological activity.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound A | 5479104 |
| Ethidium Bromide | 2755 |
| Echinomycin (B1671085) | 16128994 |
| Triostin (B1172060) A | 16130117 |
| Sandramycin (B1212530) | 6323581 |
| Doxorubicin | 31703 |
| Netropsin | 6323714 |
| Distamycin | 135400662 |
| Chromomycin A3 | 5463003 |
| Mithramycin | 5463004 |
Data Table: this compound B Bisintercalation into DNA of Varying GC Content
| DNA GC Content (%) | Binding Site Size (bp/drug molecule) | Average Bisintercalation (drug molecules per ~500 bp) |
| 42 | 40 | ~13 |
| 59 | 72 | ~7 |
Data derived from AFM studies of this compound B interaction with ~500 bp DNA fragments. researchgate.net
Data Table: Effect of Intercalation on DNA Contour Length
| Interaction Type | Expected Length Increment per Bound Molecule |
| Ideal Bisintercalation | 0.68 nm |
Expected length increment based on the increase per intercalated ring system (0.34 nm). uba.ar
Atomic Force Microscopy (AFM) for DNA Binding Mode Visualization
Atomic Force Microscopy (AFM) is a technique well-suited for investigating single-molecule events such as DNA-ligand interactions, offering a direct measure of bisintercalation through the analysis of DNA contour lengths nih.govnih.govwikipedia.org. Studies utilizing AFM have examined the binding of this compound B to DNA fragments of varying GC content nih.govnih.govwikipedia.org.
Research findings using AFM include:
AFM images provided contour lengths that served as a direct measure of bisintercalation nih.govnih.govwikipedia.org.
Binding of this compound B to DNA sequences with 42% and 59% GC content revealed a higher degree of bisintercalation into sequences with lower GC content nih.govnih.govwikipedia.org.
The measured increment in contour length plateaued at values corresponding to the binding of one drug molecule every 40 base pairs (bp) for the 42% GC sequence and every 72 bp for the 59% GC sequence wikipedia.org.
Increasing this compound concentration led to a higher proportion of DNA molecules displaying complex morphology, which was not included in contour length measurements nih.govnih.govwikipedia.org. These complex morphologies are proposed to arise from both inter- and intramolecular cross-linking of DNA induced by this compound binding, providing direct AFM evidence of cross-linked species nih.govnih.govwikipedia.org.
These AFM studies are in agreement with earlier work suggesting that this compound B generally prefers binding to AT-rich DNA sequences nih.gov.
DNAase I and Micrococcal Nuclease Footprinting Assays
DNAase I and micrococcal nuclease footprinting are established techniques used to investigate the sequence-specific binding of ligands to DNA by identifying regions protected from nuclease cleavage upon ligand binding nih.govnih.govuni.luuni-freiburg.dehuggingface.co. These methods have been applied to study this compound's interaction with various DNA fragments nih.govuni.luuni-freiburg.dehuggingface.co.
Detailed research findings from footprinting assays include:
DNAase I and micrococcal nuclease footprinting experiments suggest that this compound binds best to regions containing alternating A and T residues nih.govnih.govuni.luuni-freiburg.dehuggingface.co.
While preferential binding to AT-rich regions is observed, no single consensus di- or trinucleotide sequence consistently emerges across studies nih.govuni.luuni-freiburg.dehuggingface.co.
Binding to other DNA sites is not excluded, and at moderate this compound concentrations, the DNA can be almost totally protected from enzyme attack nih.govuni.luuni-freiburg.dehuggingface.co.
Ligand-induced enhancement of DNAase I cleavage has been observed in both AT and GC-rich regions nih.govuni.luuni-freiburg.dehuggingface.co.
Some studies found micrococcal nuclease to be of limited value compared to other probes nih.gov.
These studies highlight that while this compound shows a preference for AT-rich sequences, its binding characteristics and sequence selectivity differ from other bifunctional intercalators like echinomycin nih.govuni.luuni-freiburg.de.
Gel Electrophoresis Mobility Shift Assays
Gel Electrophoresis Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a technique used to study interactions between DNA and proteins or other ligands. The principle relies on the fact that a DNA-ligand complex migrates more slowly through a non-denaturing gel compared to unbound DNA. EMSA has been utilized to examine this compound-DNA binding nih.govuni.luhuggingface.co.
Research using EMSA has shown:
this compound forms a tight complex with DNA, resulting in a reduction in mobility on non-denaturing polyacrylamide gels nih.govuni.luhuggingface.co.
The formation of the this compound-DNA complex can lead to smearing of the bands, consistent with the intramolecular cross-linking of DNA duplexes nih.govuni.luhuggingface.co.
EMSA provides a straightforward method to demonstrate the binding interaction and assess the formation of stable complexes between this compound and DNA.
Molecular Modeling and Computational Chemistry in DNA-Drug Complexes
Molecular modeling and computational chemistry play a crucial role in understanding the detailed interactions and structural changes that occur when this compound binds to DNA nih.gov. Techniques such as NMR spectroscopy provide experimental data that inform the development of these models.
Key findings from molecular modeling and structural studies include:
this compound binds in the minor groove of DNA, typically with retention of dyad symmetry nih.gov.
The quinoline chromophores of this compound bisintercalate into the DNA duplex nih.gov. For example, studies with the hexanucleotide d(5'-GCATGC)2 show intercalation at the 5'-CpA and 5'-TpG steps, with the depsipeptide ring spanning the central two A-T base pairs nih.gov.
The chromophores primarily stack on adenine (B156593) bases.
Upon complex formation, both DNA and this compound undergo pronounced conformational changes. For instance, the cyclic depsipeptide backbone of this compound can exhibit cis peptide bonds in solution complexes, contrasting with the all-trans peptide bonds observed in the free crystalline state.
Intermolecular hydrogen bonds can form between the ligand and DNA, contributing to binding stability, although they may not fully explain sequence specificity. The carboxy and hydroxy groups of the L-beta-hydroxyvaline residue in this compound are positioned for potential hydrogen bonding with guanine (B1146940) and cytosine residues in the adjacent G-C base pair nih.gov.
The "breathing" motions of A-T and internal G-C base pairs are substantially slowed in the complex compared to free DNA.
Changes in phosphate (B84403) resonances in NMR spectra suggest pronounced local helix unwinding at the intercalation sites.
Computational chemistry tools have been used to assess the relative importance of various forces and conformational variables involved in the binding of this class of compounds to DNA.
These computational and structural studies provide a detailed molecular picture of how this compound interacts with DNA, highlighting the interplay of intercalation, minor groove binding, and conformational adaptations that contribute to its binding characteristics.
Future Research Directions and Conceptual Applications
Exploration of Undiscovered Biosynthetic Pathways and Novel Luzopeptin Derivatives
Research into the biosynthesis of luzopeptins has revealed the intricate enzymatic machinery involved in their production, including the role of non-ribosomal peptide synthetases (NRPSs) and tailoring enzymes like cytochrome P450. zju.edu.cnresearchgate.netresearchgate.netnih.gov Despite recent progress in elucidating the biosynthetic pathway of this compound A, the complete natural mechanism remains an area of active investigation. zju.edu.cn Further exploration of the biosynthetic pathways in producing microorganisms, such as Actinomadura luzonensis, is crucial for identifying novel enzymes and intermediates that could lead to the discovery of new this compound congeners or related decadepsipeptides. zju.edu.cnresearchgate.net Genome mining of these organisms and related strains holds potential for uncovering untapped biosynthetic gene clusters responsible for producing novel bioactive molecules. zju.edu.cnmdpi.com Understanding the enzymatic tailoring steps, particularly those involving unusual reactions like carbon-nitrogen bond desaturation catalyzed by multitasking cytochrome P450 enzymes, can provide insights for generating structural diversity. zju.edu.cnresearchgate.net The identification of new derivatives with variations in the peptide core or chromophore units could yield compounds with altered DNA binding specificity or improved biological profiles. nih.govnih.govmdpi.com
Engineered Biosynthesis for Targeted Analogue Production
The modular nature of NRPSs involved in the biosynthesis of nonribosomal peptides like this compound makes them amenable to engineered biosynthesis. nih.govmdpi.com By manipulating the genes encoding the NRPS modules and tailoring enzymes, researchers can aim to produce targeted analogues of this compound. nih.govnih.gov Heterologous expression systems, such as Escherichia coli, have been explored for the production of nonribosomal peptides, offering a potential platform for the controlled biosynthesis of this compound derivatives. nih.govtandfonline.com This approach allows for the rational design and generation of "unnatural" natural products with potentially enhanced bioactivities as antitumor, antiviral, or antibacterial agents. nih.govmdpi.com Engineered biosynthesis can facilitate the incorporation of modified or non-proteinogenic amino acids into the peptide backbone or alter the chromophore structures, leading to libraries of novel compounds for biological evaluation. nih.govmdpi.comnih.gov
Advancements in Synthetic Methodologies for Complex Analogues
The structural complexity of luzopeptins, featuring a cyclic depsipeptide scaffold and challenging functional groups like the acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits, necessitates sophisticated synthetic methodologies for the creation of complex analogues. zju.edu.cnresearchgate.netacs.org While total synthesis of luzopeptins has been achieved, developing more efficient and versatile synthetic routes remains important for generating diverse libraries of analogues that may not be accessible through biosynthesis alone. acs.orgacs.org Research in this area focuses on developing stereocontrolled synthesis of key building blocks, such as cyclic α-hydrazino acids, and efficient strategies for macrocyclization and incorporation of the chromophore units. acs.orgacs.orgmdpi.comunirioja.es Advancements in solid-phase synthesis and chemoenzymatic approaches can further facilitate the rapid generation of this compound analogues with specific structural modifications for structure-activity relationship studies. unirioja.esumich.edu
Identification of Additional Biological Targets and Mechanisms
While DNA bisintercalation is a well-established mechanism of action for luzopeptins, further research is needed to identify additional biological targets and elucidate the full spectrum of their mechanisms. nih.govnih.govnih.gov Studies have shown that luzopeptins can inhibit DNA and RNA synthesis, and affect DNA polymerase and RNA polymerase activities. nih.gov However, the precise interactions with these enzymes and other potential cellular components warrant further investigation. Exploring the sequence selectivity of DNA binding to different DNA sequences can provide insights into the nuances of their interaction and potential off-target effects. nih.govresearchgate.netnih.gov The ability of luzopeptins to induce inter- and intramolecular DNA cross-linking is another area of ongoing research to understand its contribution to their biological activity. nih.govresearchgate.net Identifying novel protein targets or pathways modulated by luzopeptins could reveal new therapeutic opportunities beyond their traditional use as antitumor and antiviral agents.
Conceptual Development of Next-Generation Therapeutics Based on this compound Scaffold
The potent biological activities and unique DNA binding mode of luzopeptins make their scaffold a promising basis for the conceptual development of next-generation therapeutics. nih.govmdpi.com Designing analogues with improved solubility, stability, and targeted delivery mechanisms could enhance their therapeutic index and reduce potential toxicity. mdpi-res.com Structure-activity relationship studies, guided by both synthetic and biosynthetic approaches, are crucial for identifying structural features that contribute to potency, selectivity, and reduced side effects. nih.govnih.govscripps.edu Concepts for developing this compound-based therapeutics include conjugating the this compound scaffold to targeting moieties that can deliver the drug specifically to cancer cells or viral reservoirs. scripps.edu Furthermore, exploring hybrid molecules combining the DNA intercalating properties of this compound with other therapeutic modalities could lead to synergistic effects and novel treatment strategies. unirioja.es The potential for luzopeptins to act as reverse transcriptase inhibitors also suggests avenues for developing next-generation antiviral therapies. medchemexpress.com
Leveraging this compound for Chemical Biology Probes
This compound's specific interaction with DNA and its influence on nucleic acid processes make it a valuable tool for chemical biology research. nih.govnih.gov this compound and its derivatives can be leveraged as chemical probes to study DNA structure and dynamics, investigate DNA-protein interactions, and perturb cellular processes in a controlled manner. nih.govnih.govmdpi.com By synthesizing modified this compound analogues with appended tags (e.g., fluorescent labels, biotin, photoreactive groups), researchers can visualize DNA binding in cells, isolate DNA-drug complexes, and identify interacting proteins. mdpi.com These probes can aid in understanding the biological consequences of DNA intercalation and cross-linking, and help decipher the complex interplay between DNA-binding molecules and cellular machinery. nih.govresearchgate.net Furthermore, this compound-based probes can be used to validate potential drug targets and explore the phenotypic consequences of modulating DNA structure or function in various biological systems. nih.govmdpi.com
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
Core modifications : Alter amino acids at positions 3 and 5 (critical for DNA binding).
Assay hierarchy : Prioritize in vitro DNA affinity > cytotoxicity > in vivo efficacy.
Statistical design : Apply Taguchi methods to minimize experimental runs while maximizing SAR insights .
Integration of Multi-Omics Data
Q. How to integrate proteomic and metabolomic data to elucidate this compound’s mechanism?
- Methodological Answer : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to overlay differentially expressed proteins and metabolites. Validate hub nodes (e.g., mTOR, HIF-1α) via siRNA knockdown and rescue experiments .
Tables for Key Methodological Comparisons
| Assay Type | Key Parameters | Optimal Conditions | Reference |
|---|---|---|---|
| DNA Binding (UV-Vis) | ΔAbsorbance at 260 nm, Kapp | 10 mM Tris-HCl, pH 7.4, 25°C | |
| Cytotoxicity (MTT) | IC50, Hill coefficient | 48–72 hr exposure, 5% CO2 | |
| Apoptosis (Annexin V) | Early vs. late apoptotic cells | 1–10 μM this compound, 24 hr treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
